Product packaging for Caerulomycin E(Cat. No.:)

Caerulomycin E

Cat. No.: B1250444
M. Wt: 214.22 g/mol
InChI Key: JIOYIFCWGKLPBG-UHFFFAOYSA-N
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Description

Overview of Biologically Active Bipyridinic Natural Products

The 2,2′-bipyridine scaffold is a crucial structural motif found in a variety of bioactive natural products. nih.govselleckchem.com This heterocyclic system is not only central to the caerulomycin family but also to the related collismycins, which primarily differ in their sulfur decorations. researchgate.netnih.gov Bipyridine-containing natural products are known for their diverse biological activities, which include antimicrobial, cytotoxic, and anti-inflammatory effects. researchgate.net The pyridine (B92270) ring itself is a common feature in many FDA-approved drugs and biologically essential molecules like certain vitamins and coenzymes, highlighting the pharmacological importance of this structural class. windows.netrsc.org The 2,2'-bipyridine (B1663995) core, in particular, is widely utilized as a chelating ligand in catalysis due to its ability to form stable complexes with metal ions. selleckchem.com

Historical Context of Caerulomycin Discovery and Isolation

The first member of this family, Caerulomycin A, was discovered in 1959. mdpi.comcdnsciencepub.com It was isolated from the fermentation broth of the bacterium Streptomyces caeruleus. mdpi.comcdnsciencepub.com This initial discovery paved the way for the subsequent identification of a growing family of related compounds. Originally identified as an antibiotic with activity against some fungi and yeasts, further studies revealed a broader range of biological activities for Caerulomycin A, including immunosuppressive effects. cdnsciencepub.comscirp.orgplos.org The biosynthesis of Caerulomycin A is initiated by the formation of the core 2,2'-bipyridine skeleton through a unique hybrid polyketide-nonribosomal peptide (PKS-NRPS) assembly line. nih.govnih.gov Since the initial discovery, researchers have isolated caerulomycins from various microbial sources, including marine-derived actinomycetes like Actinoalloteichus cyanogriseus. mdpi.comscirp.org

Classification and Structural Diversity within the Caerulomycin Series

Since 1959, over 30 naturally occurring caerulomycins have been reported from microorganisms. researchgate.netrsc.org The structural diversity within the caerulomycin family arises from the varied substitution patterns on the 2,2′-bipyridine core. nih.govresearchgate.net These natural products typically feature a di- or tri-substituted pyridine ring (Ring A) and an unmodified pyridine ring (Ring B). nih.govresearchgate.net

The caerulomycins and the closely related collismycins are two major groups of natural products sharing the 2,2'-bipyridine core. researchgate.netnih.gov The diversification of these structures is a result of enzymatic modifications during their biosynthesis. scirp.org For example, the biosynthesis of Caerulomycin A involves an aminotransferase, CrmG, which catalyzes a key transamination reaction. nih.govacs.org Additionally, a flavoenzyme, CrmK, has been shown to play a role in recycling shunt products back into the main biosynthetic pathway, further highlighting the complexity of caerulomycin biosynthesis. rsc.org

Table 1: Selected Members of the Caerulomycin Family

Compound NameMolecular FormulaKey Structural Features
Caerulomycin A C₁₂H₁₁N₃O₂Contains a 6-aldoxime functional group. mdpi.com
Caerulomycin B C₁₃H₁₄N₂O₃
Caerulomycin C C₁₂H₁₂N₂O₃
Caerulomycin E C₁₂H₁₀N₂O₂Features a 2-carbaldehyde group. nih.gov
Caerulomycin K Not specifiedA recently isolated member of the family. rsc.org

This table is not exhaustive and represents a selection of caerulomycins to illustrate structural diversity.

Academic Significance of this compound within Natural Product Chemistry and Chemical Biology

This compound, with the molecular formula C₁₂H₁₀N₂O₂, is a distinct member of the bipyridine family. nih.gov It has been isolated from Actinoalloteichus cyanogriseus. nih.gov The structure of this compound is characterized by a 4-methoxy-6-pyridin-2-ylpyridine-2-carbaldehyde framework. nih.gov

From a synthetic chemistry perspective, this compound has served as a target for the development of novel synthetic methodologies. acs.org The first total synthesis of this compound was achieved in six steps from commercially available 2,2'-bipyridine, showcasing efficient and controlled reactions like metalation and cross-coupling. acs.orgacs.org This synthesis, along with that of related compounds like Caerulomycin K, highlights the challenges and opportunities in the selective C-H functionalization of pyridine rings. rsc.orgresearchgate.net These synthetic efforts are significant as they provide pathways to access these complex natural products and their analogs for further biological evaluation. The development of synthetic routes to this compound and other members of the family is crucial for creating structural diversity that can be explored for potential therapeutic applications. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B1250444 Caerulomycin E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

4-methoxy-6-pyridin-2-ylpyridine-2-carbaldehyde

InChI

InChI=1S/C12H10N2O2/c1-16-10-6-9(8-15)14-12(7-10)11-4-2-3-5-13-11/h2-8H,1H3

InChI Key

JIOYIFCWGKLPBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=O

Synonyms

caerulomycin E

Origin of Product

United States

Biosynthesis and Biogenetic Pathways of Caerulomycin E

Producing Organisms and Strain Characterization

The ability to produce caerulomycins is distributed among specific genera of actinobacteria, with Streptomyces caeruleus being the archetypal producer.

Streptomyces caeruleus was the organism from which caerulomycins were first isolated in 1959. acs.orgacs.orgnih.gov Caerulomycin E itself was identified as a minor component from the fermentation broth of S. caeruleus strain 412. cdnsciencepub.comresearchgate.net Early biosynthetic studies using this organism were crucial in identifying the fundamental building blocks of the caerulomycin scaffold. researchgate.netcdnsciencepub.com These studies, employing isotopically labeled precursors, established that S. caeruleus utilizes lysine (B10760008) and acetate (B1210297) to construct the bipyridine core. cdnsciencepub.com The isolation of this compound, which possesses an aldehyde group instead of the aldoxime found in Caerulomycin A, from S. caeruleus led to the hypothesis that it is a late-stage intermediate in the biosynthesis of Caerulomycin A. cdnsciencepub.comresearchgate.net The production of these compounds, including this compound, is influenced by culture conditions, such as the nitrogen source, with nitrate (B79036) being particularly favorable. cdnsciencepub.com

While S. caeruleus is the classical producer, other actinomycete strains have been identified as sources of caerulomycins. Notably, species of Actinoalloteichus and Saccharothrix are also capable of producing these compounds. nih.govresearchgate.net

Actinoalloteichus cyanogriseus : Strains of this species, including marine-derived isolates like WH1-2216-6 and AHMU CJ021, have been shown to produce a variety of caerulomycins. nih.govresearchgate.netrsc.orgmdpi.comnih.gov Phylogenetic analysis based on 16S rRNA sequencing has confirmed the identification of caerulomycin-producing strains as Actinoalloteichus cyanogriseus. researchgate.netscirp.org The biosynthetic gene cluster for caerulomycin production has been cloned and characterized from this species. researchgate.netmdpi.com

Saccharothrix sp. : A strain of Saccharothrix, isolated from Saharan soil, was reported for the first time to produce caerulomycins, expanding the known taxonomic diversity of producers. nih.gov

Streptomyces tenebrarius : Proteomining studies have revealed a previously undocumented caerulomycin A biosynthetic gene cluster in Streptomyces tenebrarius, and the production of the compound was confirmed by LC-MS. frontiersin.org

Phylogenomic analysis helps in classifying these producing organisms and understanding the evolutionary relationships of their biosynthetic pathways. nih.gov The presence of caerulomycin gene clusters in different genera suggests potential horizontal gene transfer or a more ancient origin of this biosynthetic capability within the actinobacteria.

Streptomyces caeruleus as a Primary Source Organism

Genetic Basis of Caerulomycin Biosynthesis

The production of caerulomycins is encoded by a dedicated set of genes organized into a biosynthetic gene cluster (BGC).

The caerulomycin biosynthetic gene cluster (often designated as 'cae' or 'crm') has been identified and characterized in producing organisms like Actinoalloteichus cyanogriseus and Streptomyces tenebrarius. rsc.orgfrontiersin.orgsecondarymetabolites.org These BGCs are typically large, spanning over 40 kilobases. secondarymetabolites.org

The core of the BGC is defined by genes encoding a hybrid Type I Polyketide Synthase/Non-Ribosomal Peptide Synthetase (PKS/NRPS) system. frontiersin.orgbiorxiv.orgnih.gov This enzymatic assembly line is responsible for constructing the foundational 2,2'-bipyridine (B1663995) skeleton of the caerulomycins from simple precursors. biorxiv.orgnih.gov The BGC also contains genes for various tailoring enzymes, such as oxidoreductases, methyltransferases, and hydroxylases, which modify the bipyridine core to generate the diversity of caerulomycin analogues, including this compound. rsc.orgrsc.org In some strains, the BGC is found to be "silent" under standard laboratory conditions and requires specific activation strategies, such as ribosome engineering, to induce expression of the biosynthetic genes. nih.gov

Genetic and biochemical studies have led to the functional assignment of several key genes within the caerulomycin BGC. The core assembly line involves a trio of modular proteins: CaeA1, CaeA2, and CaeA3. biorxiv.orgnih.gov

Gene/ProteinPredicted Function/Domain ArchitectureRole in Biosynthesis
CaeA1 Adenylation (A) domain, Peptidyl Carrier Protein (PCP)Activates and tethers picolinic acid as the starter unit for the assembly of the unsubstituted pyridine (B92270) ring (Ring B). biorxiv.orgnih.gov
CaeA2 Hybrid NRPS/PKS: Ketosynthase (KS), Acyltransferase (AT), Acyl Carrier Protein (ACP), Condensation/Cyclization (Cy), Adenylation (A), PCP, Terminal C (Ct)Incorporates malonyl-CoA and L-cysteine to build the substituted pyridine ring (Ring A). biorxiv.orgnih.gov
CaeA3 Single module NRPS with a DCL domainMediates the extension with L-leucine, a step which, while not incorporating atoms into the final structure, is crucial for determining the subsequent chemical fate. biorxiv.orgnih.gov
CaeB1/ColB1 Flavin-dependent proteinA trans-acting flavoprotein partner to the main assembly line, involved in the oxidative processing of the L-cysteinyl unit to facilitate C-C bond formation and heterocyclization to form the 2,2'-bipyridine core. biorxiv.orgnih.gov
CaeB6 HydroxylaseA selective hydroxylase that can intercept the biosynthetic intermediate CAE-H, catalyzing C3-hydroxylation and initiating a shunt pathway toward minor caerulomycin products. rsc.orgrsc.org
CaeG1 O-methyltransferaseCompetes with CaeB6. It catalyzes the C4-O-methylation of the intermediate CAE-H, leading to the main biosynthetic route. It can also perform subsequent C3-O-methylation in the shunt pathway. rsc.orgrsc.org
CrmH Two-component flavin-dependent monooxygenaseCatalyzes the formation of the oxime group from a primary amine intermediate, a key step in the biosynthesis of caerulomycins like Caerulomycin A. acs.org
CrmK Flavoenzyme (Alcohol oxidase)Plays a substrate recycling or salvage role by converting an alcohol shunt product back into an aldehyde intermediate, thus redirecting it into the main biosynthetic pathway. rsc.org
CrmL AmidohydrolaseImplicated in the removal of an L-leucine group extended at C-7 during the biosynthesis. researchgate.net

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

Elucidation of Biosynthetic Precursors and Intermediates

Isotopic labeling experiments and genetic studies have been instrumental in identifying the building blocks and key intermediates in the caerulomycin pathway.

Biosynthetic Precursors:

Lysine: Serves as the precursor for the unsubstituted pyridine ring (Ring B) via picolinic acid. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Acetate: Provides a two-carbon unit (C-3 and C-4) for the substituted pyridine ring (Ring A). cdnsciencepub.com

Glycerol (B35011): Supplies an intact three-carbon unit that forms C-5, C-6, and C-7 of the substituted ring. cdnsciencepub.comresearchgate.net

L-cysteine: Incorporated by the NRPS module of CaeA2 to form part of Ring A. biorxiv.orgnih.gov

Key Biosynthetic Intermediates:

Picolinic Acid: Confirmed as a free intermediate in the pathway from lysine to the caerulomycin core. cdnsciencepub.comresearchgate.net

This compound: An aldehyde-containing compound isolated from S. caeruleus, postulated to be the direct precursor to Caerulomycin A. The formation of the oxime in Caerulomycin A is thought to occur via the reaction of the aldehyde group of this compound with hydroxylamine (B1172632) or through the oxidation of a primary amine. cdnsciencepub.comresearchgate.net

CAE-H (C4-O-demethylated 2,2′-bipyridine): A crucial branch point intermediate in the pathway. The fate of CAE-H is determined by the competing activities of two enzymes: CaeG1 (O-methyltransferase) and CaeB6 (hydroxylase). CaeG1-catalyzed methylation leads to the major product, Caerulomycin A, while CaeB6-catalyzed hydroxylation diverts the pathway to minor analogues. rsc.orgrsc.org

5-sulfhydryl-2,2'-bipyridinyl-S-CaeA2: A thiolated intermediate formed on the assembly line. The differential processing of this intermediate's sulfhydryl group (derived from cysteine) dictates whether the pathway proceeds toward caerulomycins (via dethiolation) or the related collismycin antibiotics. biorxiv.orgnih.gov

The biosynthetic pathway is a finely tuned network where enzymatic competition and cooperation at key intermediate branch points lead to the production of a suite of structurally related 2,2'-bipyridine compounds. rsc.orgrsc.org

Incorporation Studies of Labeled Precursors (e.g., picolinic acid, glycerol)

Early investigations into the biosynthesis of caerulomycins laid the groundwork for understanding the origins of its carbon and nitrogen atoms. Through the use of isotopically labeled precursors, researchers have been able to trace the metabolic flow of simple molecules into the final complex structure of caerulomycin A, a close structural analog of this compound.

Key findings from these labeling studies include:

Picolinic Acid as an Intermediate: Experiments using [³H]picolinic acid demonstrated its efficient and specific incorporation into the caerulomycin A molecule. researchgate.netcdnsciencepub.com This strongly suggested that free picolinic acid, derived from the amino acid lysine, serves as a direct precursor for one of the pyridine rings (ring B). researchgate.netcdnsciencepub.com Further confirmation came from oxidation experiments of caerulomycin A biosynthetically labeled with [U-¹⁴C]lysine, which yielded picolinic acid with the same specific activity as the antibiotic itself. researchgate.net

Glycerol as a Three-Carbon Source: The origin of the substituted pyridine ring (ring A) was also investigated using labeled precursors. Studies with [2-¹³C, 1,3-¹⁴C]glycerol revealed that it labels the substituted pyridyl ring of caerulomycin. researchgate.netcdnsciencepub.com Specifically, ¹³C nuclear magnetic resonance (NMR) analysis showed that the ¹³C from glycerol was predominantly located at C-6, indicating that C-5, C-6, and C-7 of the caerulomycin core are derived from an intact three-carbon unit from glycerol. researchgate.netcdnsciencepub.com Other potential three-carbon precursors like glyceric acid and methylglyoxal (B44143) were found to be poor or marginal sources, suggesting they are not direct intermediates in the main biosynthetic pathway from glycerol. researchgate.net

Acetate Incorporation: The remaining carbons of the substituted ring (C-3 and C-4) were shown to be derived from acetate. cdnsciencepub.com

These foundational studies provided a roadmap for the key building blocks that constitute the caerulomycin scaffold.

PrecursorIncorporated intoEvidence
L-LysineUnsubstituted Pyridine Ring (Ring B)[U-¹⁴C]lysine labeling yielded labeled picolinic acid upon oxidation. researchgate.net
Picolinic AcidUnsubstituted Pyridine Ring (Ring B)Direct incorporation of [³H]picolinic acid. researchgate.netcdnsciencepub.com
GlycerolSubstituted Pyridine Ring (Ring A: C-5, C-6, C-7)Incorporation of [2-¹³C, 1,3-¹⁴C]glycerol. researchgate.netcdnsciencepub.com
AcetateSubstituted Pyridine Ring (Ring A: C-3, C-4)Labeling studies with [¹³C]acetate. cdnsciencepub.com

Proposed Biogenetic Pathways for this compound Formation

Based on the precursor incorporation studies and the characterization of the caerulomycin biosynthetic gene cluster, a detailed biogenetic pathway has been proposed. This pathway highlights a remarkable hybrid system that combines elements of both polyketide and non-ribosomal peptide synthesis. acs.orgacs.org

The proposed pathway for the formation of the 2,2'-bipyridine core, which is shared among caerulomycins and the related collismycins, involves the following key steps: acs.orgoup.com

Initiation with Picolinic Acid: The biosynthesis is initiated by the loading of picolinic acid, derived from lysine, as the starter unit. acs.orgoup.com

Polyketide Extension: A polyketide synthase (PKS) module catalyzes a two-carbon extension using malonyl-CoA, which provides carbons C-3 and C-4 of the substituted pyridine ring. oup.com

Non-Ribosomal Peptide Incorporation: A non-ribosomal peptide synthetase (NRPS) module then incorporates the amino acid L-cysteine. oup.com This is a crucial and unusual step where the cysteine provides N-1, C-5, and C-6, as well as the exocyclic C-7. oup.com

Cyclization and Rearrangement: An intramolecular cyclization and rearrangement sequence is proposed to occur, leading to the formation of the second pyridine ring and the 2,2'-bipyridine core. acs.org This process involves the release of the sulfhydryl group from cysteine. acs.org

Following the formation of the core structure, a series of tailoring reactions, including hydrolysis, reduction, transamination, and oxidation, lead to the various caerulomycin analogs, including this compound. oup.com

Enzymology of Caerulomycin Biosynthesis

The biosynthesis of caerulomycins is orchestrated by a suite of dedicated enzymes encoded within a biosynthetic gene cluster. acs.orgacs.org These enzymes work in a coordinated fashion, resembling an assembly line, to construct and modify the caerulomycin scaffold.

Characterization of Polyketide Synthase (PKS) Modules

The caerulomycin biosynthetic pathway utilizes a Type I PKS module, which is part of a larger hybrid PKS/NRPS enzyme. oup.comoup.com This PKS module is responsible for the elongation of the growing polyketide chain.

The key domains within the PKS module include:

Ketosynthase (KS): Catalyzes the condensation reaction, adding a two-carbon unit from malonyl-CoA to the growing chain. oup.comnih.gov

Acyltransferase (AT): Selects and loads the malonyl-CoA extender unit onto the acyl carrier protein. oup.comnih.gov

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm. nih.gov

In the caerulomycin pathway, the PKS module, specifically within the CaeA2 enzyme, is responsible for the two-carbon extension that forms the C-3 and C-4 atoms of the substituted pyridine ring. researchgate.netbiorxiv.org

Role of Nonribosomal Peptide Synthetase (NRPS) Systems

NRPS systems play a pivotal role in the biosynthesis of caerulomycins, functioning in both the initiation and elongation stages of the assembly process. acs.orgacs.org The caerulomycin gene cluster encodes a hybrid NRPS/PKS/NRPS system. oup.comoup.com

The NRPS components and their functions include:

Loading Module (CaeA1): This initial NRPS module is responsible for activating and priming picolinic acid as the starter unit for the entire biosynthetic process. oup.comnih.gov It contains an adenylation (A) domain, which selects and activates the picolinic acid, and a peptidyl carrier protein (PCP) or thiolation (T) domain, which tethers the activated starter unit. oup.comnih.gov

Atypical NRPS Module (in CaeA2): Following the PKS-catalyzed extension, an unusual NRPS module within the hybrid enzyme CaeA2 is responsible for incorporating L-cysteine. oup.com This module contains a condensation (C) domain, an adenylation (A) domain for cysteine activation, and a peptidyl carrier protein (PCP) domain. oup.com A specialized cyclization (Cy) domain within this module is proposed to catalyze the formation of the second pyridine ring. oup.comnih.gov

L-Leucine Extension (CaeA3): A subsequent NRPS module, CaeA3, is responsible for the extension with L-leucine. biorxiv.orgnih.gov Interestingly, this leucine (B10760876) residue does not appear in the final caerulomycin structure, suggesting it acts as a transient protecting group or plays a role in directing the subsequent enzymatic steps. cas.cn

Enzyme/ModuleTypeFunction
CaeA1NRPSActivates and loads picolinic acid as the starter unit. oup.comnih.gov
CaeA2 (PKS module)PKSCatalyzes two-carbon extension with malonyl-CoA. oup.combiorxiv.org
CaeA2 (NRPS module)NRPSIncorporates L-cysteine and facilitates cyclization. oup.comnih.gov
CaeA3NRPSExtends the chain with L-leucine. biorxiv.orgnih.gov

Investigation of Tailoring Enzymes (e.g., aminotransferases, oxidases)

After the formation of the core 2,2'-bipyridine structure, a series of tailoring enzymes modify it to produce the diverse family of caerulomycin compounds. nih.gov These enzymes include aminotransferases, oxidases, and others.

Amidohydrolase (CrmL): The CrmL enzyme is an amidohydrolase responsible for removing the L-leucine residue that was added by the NRPS module CaeA3. researchgate.netcas.cn Disruption of the crmL gene leads to the accumulation of a leucine-containing intermediate, confirming its role in this deprotection step. researchgate.net

Aminotransferase (CrmG): CrmG is an aminotransferase that plays a crucial role in the modification of the side chain at C-6. researchgate.net It catalyzes a transamination reaction, which is a key step in the pathway leading to the oxime functionality present in many caerulomycins. oup.com

Two-Component Monooxygenase (CrmH): The formation of the characteristic oxime group is catalyzed by CrmH, a flavin-dependent two-component monooxygenase. cas.cnacs.org This enzyme, in conjunction with a flavin reductase, converts a primary amine intermediate into an oxime via a N-hydroxylamine intermediate. cas.cnacs.org

Hydroxylase (CaeB6) and Methyltransferase (CaeG1): The enzymatic activities of CaeB6, a selective hydroxylase, and CaeG1, an O-methyltransferase, contribute to the diversification of caerulomycin structures. rsc.org Competition between the C3-hydroxylation by CaeB6 and C4-O-methylation by CaeG1 on a common intermediate leads to different branches of the biosynthetic pathway, resulting in the production of various caerulomycin analogs. rsc.org

Flavoenzyme (CrmK): CrmK is a flavin-dependent alcohol oxidase. nih.govrsc.org Its role is discussed in the context of substrate recycling.

Mechanisms of Substrate Recycling and Shunt Product Utilization in Biosynthesis

The key enzyme in this recycling process is CrmK , a flavoenzyme that functions as an alcohol oxidase. researchgate.netnih.govrsc.org

Function of CrmK: CrmK catalyzes the two-step oxidation of an alcohol shunt product back to a carboxylic acid intermediate that is part of the main biosynthetic pathway. nih.govrsc.org It first oxidizes the alcohol to an aldehyde, and then the aldehyde to a carboxylate. nih.govrsc.org

Recycling Loop: This enzymatic activity effectively creates a recycling loop, redirecting molecules that would otherwise be lost as byproducts back into the productive pathway. nih.gov This represents a rare and elegant example of substrate recycling in secondary metabolism. researchgate.netnih.gov

The discovery of this substrate salvage mechanism underscores the metabolic efficiency of the caerulomycin-producing organism and provides further insight into the intricate regulation of natural product biosynthesis.

Total Synthesis and Synthetic Methodologies for Caerulomycin E

Retrosynthetic Analysis of the Caerulomycin E Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. scitepress.org For this compound, the core 2,2'-bipyridine (B1663995) structure is the central feature. A primary disconnection breaks the bond between the two pyridine (B92270) rings, leading to two functionalized pyridine precursors. nih.govresearchgate.net This approach simplifies the complex target into more manageable building blocks. scitepress.org

Further retrosynthetic analysis of the substituted pyridine ring in this compound involves disconnecting the substituents—an aldehyde group at the ortho position, a methoxy (B1213986) group at the para position, and the second pyridine ring at the other ortho position. nih.govunimi.it The aldehyde can be envisioned as arising from the oxidation of a methyl group or through a formylation reaction. nih.gov The methoxy group can be introduced via nucleophilic substitution on a suitably activated pyridine ring. The formation of the bipyridine linkage is a key step, often planned through a cross-coupling reaction. nih.govresearchgate.net

A representative retrosynthetic pathway for this compound is depicted below:

Table 1: Retrosynthetic Analysis of this compound
Target MoleculeKey DisconnectionsPrecursorsStarting Materials
This compoundC-C bond between pyridine ringsFunctionalized Pyridine 1 (with aldehyde and methoxy groups) + Pyridine 2Simple substituted pyridines
C-CHO bondMethylpyridine derivative
C-OCH3 bondHalogenated or activated pyridine

First-Generation Total Syntheses of this compound

The initial total syntheses of this compound laid the groundwork for more advanced methodologies. These early approaches often involved multi-step sequences starting from pre-functionalized building blocks. nih.govunimi.it

The first total synthesis of this compound, reported by Quéguiner and coworkers, utilized a strategy centered on the functionalization of a pre-formed 2,2'-bipyridine scaffold. acs.org A key disconnection was made at the C-6 position of one of the pyridine rings, allowing for the introduction of the aldehyde functionality. acs.org The synthesis started from 2,2'-bipyridine, which was first converted to its N-oxide. acs.org This directed the subsequent metalation and functionalization steps.

Another key strategy involved the introduction of the methoxy group at the C-4 position. This was typically achieved through the formation of a pyridine N-oxide, which activates the C-4 position for nucleophilic substitution. nih.govunimi.it

A significant challenge in the early syntheses was achieving regioselective functionalization of the pyridine rings. nih.govunimi.it Pyridines are electron-deficient heterocycles, which can make direct C-H functionalization difficult. nih.govresearchgate.net The use of N-oxides was a successful strategy to overcome this challenge by altering the electronic properties of the pyridine ring and directing substitution to specific positions. nih.govacs.org

Another hurdle was the construction of the 2,2'-bipyridine core itself. While methods existed, they often resulted in mixtures of isomers. The development of controlled cross-coupling reactions was a major success, enabling the efficient and selective formation of the desired bipyridine linkage. researchgate.net Despite these successes, first-generation syntheses were often lengthy and relied on functional group interconversions. nih.govunimi.it

Key Synthetic Disconnections and Strategies

Advanced Synthetic Methodologies for this compound Construction

More recent synthetic efforts have focused on developing more efficient and step-economical routes to this compound and its analogs. These advanced methodologies often employ powerful catalytic systems and novel C-H functionalization strategies.

The formation of the 2,2'-bipyridine core is a critical step in the synthesis of this compound. Metal-catalyzed cross-coupling reactions have become the methods of choice for this transformation due to their efficiency and functional group tolerance. orgsyn.orgmdpi.com

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.org It has been successfully applied to the synthesis of bipyridines, offering high yields under mild conditions. orgsyn.org For instance, a pyridylzinc halide can be coupled with a halopyridine to form the bipyridine core. orgsyn.org

Suzuki Coupling: The Suzuki coupling, which pairs an organoboron compound with an organic halide using a palladium catalyst, is another widely used method for constructing C-C bonds in bipyridine synthesis. mdpi.com

Stille Coupling: This reaction utilizes an organotin compound and an organic halide with a palladium catalyst. mdpi.com

These cross-coupling reactions have been instrumental in the synthesis of various caerulomycin analogs. researchgate.netresearchgate.net For example, the synthesis of Caerulomycin B and C utilized metalation to create key diiodo-dialkoxypyridine intermediates, which then underwent cross-coupling reactions. researchgate.net

Table 2: Comparison of Cross-Coupling Reactions for Bipyridine Synthesis
ReactionReactantsCatalystAdvantages
Negishi CouplingOrganozinc + Organic HalidePalladium or NickelHigh yield, mild conditions, good functional group tolerance. orgsyn.org
Suzuki CouplingOrganoboron + Organic HalidePalladiumStable reagents, mild conditions. mdpi.com
Stille CouplingOrganotin + Organic HalidePalladiumMild conditions, tolerant of many functional groups. mdpi.com

Direct C-H functionalization of pyridine rings represents a more atom- and step-economical approach to synthesizing complex molecules like this compound. nih.govunimi.itresearchgate.net While challenging due to the inherent electronic properties of pyridine, significant progress has been made in this area. nih.govresearchgate.netchemrxiv.org

Recent advancements have focused on methods that allow for the selective introduction of functional groups at specific positions of the pyridine ring without the need for pre-functionalization. nih.govrsc.org For example, strategies have been developed for the C4-selective sulfonylation of pyridines. chemrxiv.org

In the context of caerulomycin synthesis, C-H activation strategies could potentially streamline the introduction of the required substituents. nih.govunimi.it For instance, Minisci-type reactions, which involve the addition of nucleophilic carbon-based radicals to protonated N-heterocycles, are excellent for ortho-functionalizations of pyridines. nih.gov This approach has been successfully used in the first total synthesis of Caerulomycin K, a related natural product. nih.govunimi.it Such methods hold promise for developing more concise and efficient syntheses of this compound.

Stereoselective Syntheses of this compound and Related Analogues

This compound, defined by its 4-methoxy-2,2'-bipyridine-6-carbaldehyde oxime structure, is an achiral molecule. However, it possesses a carbon-nitrogen double bond in the oxime functional group, which can exist as either (E) or (Z) geometric isomers. The naturally occurring isomer is the (E)-aldoxime. researchgate.net Therefore, stereoselective synthesis in the context of this compound itself focuses on controlling the geometry of this oxime.

Most synthetic routes reported in the literature achieve the final conversion to the oxime through a condensation reaction between the corresponding aldehyde and hydroxylamine (B1172632). nih.gov This reaction typically results in the formation of the thermodynamically more stable (E)-isomer as the major or exclusive product, thus achieving a degree of stereoselectivity.

While this compound is achiral, the principles of stereoselective synthesis become more critical when considering certain analogues that may possess chiral centers. Methodologies such as Sharpless asymmetric dihydroxylation, chiral auxiliary-guided reactions, and organocatalysis are standard approaches for establishing stereocenters in complex molecules. beilstein-journals.orgmdpi.com For instance, the enantioselective synthesis of the antitumor antibiotic pactamycin, a structurally complex molecule, employed a cinchona alkaloid-catalyzed asymmetric Mannich reaction to establish a key stereocenter. nih.gov Although not applied directly to this compound analogues to date, such advanced stereoselective methods represent a powerful toolkit for accessing chiral derivatives, should the design principles necessitate the introduction of specific stereochemistry.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues of this compound is a significant area of research, driven by the desire to explore the structure-activity relationships of the 2,2'-bipyridine scaffold, which is considered a privileged pharmacophore. nih.gov

The core principle behind synthesizing analogues is the systematic modification of the this compound structure to create chemical diversity. This allows for the investigation of how different functional groups at various positions on the bipyridine core affect the molecule's properties. Key design strategies include:

Modification of the Pyridine Rings: Introducing or altering substituents on either of the two pyridine rings. This can involve changing the position or nature of the methoxy group or introducing new functionalities. acs.orgcapes.gov.brnih.gov

Functionalization at C-5: The synthesis of collismycins A and C, which are closely related to caerulomycins, involved targeted functionalization at the C-5 position of the bipyridine core. acs.org

Varying the Oxime Moiety: The aldehyde or oxime group at the C-6 position is a key feature. Analogues can be designed by replacing the oxime with other functional groups or by modifying its substituents. The conversion of a methyl group into the aldoxime has been a reported strategy. nih.gov

Modular Construction: A primary design principle is the development of synthetic routes that allow for the late-stage introduction of diversity. nih.gov This modularity enables the rapid generation of a library of analogues by plugging in different building blocks into a common synthetic pathway. researchgate.net Halogenated key intermediates, for example, can serve as versatile precursors for a range of analogues. acs.orgacs.org

Modular synthesis is a powerful strategy for efficiently producing a variety of analogues. Several approaches have been developed that allow for the convergent assembly of the bipyridine core and its subsequent functionalization.

One prominent modular route involves a transition-metal-free ligand-coupling reaction between Grignard reagents and pyridylsulfonium salts. nih.govacs.org This method demonstrates wide functional group tolerance and enables the formation of various 2,2'-bipyridines by combining different substituted pyridine fragments. researchgate.net The synthesis of this compound via this route was shorter and higher-yielding (35% over 4 steps) than many previous methods. nih.govacs.org A key halogenated intermediate in this synthesis serves as a branching point for creating further analogues. acs.org

Another powerful strategy for the modular synthesis of caerulomycin-type structures is the use of C-H activation. nih.govresearchgate.net This avoids the need for pre-functionalized starting materials. For example, the total synthesis of Caerulomycin K was achieved in three steps by employing sequential Minisci-type ortho-arylation and ortho-alkylation of a simpler pyridine starting material. nih.govresearchgate.net This approach allows for the decoration of the pyridine ring with various substituents in a controlled manner.

Older, yet effective, modular methods have relied on directed ortho-metalation and cross-coupling reactions. The synthesis of Caerulomycins B and C utilized a methodology starting from 3-hydroxypyridine, creating key di-iodinated intermediates that could then undergo selective halogen-lithium exchange and cross-coupling to build the final bipyridine structure. capes.gov.brnih.gov

Table 1: Comparison of Modular Synthetic Strategies for Caerulomycin Analogues

Synthetic Strategy Key Reaction Modularity Aspect Example Application Reference(s)
Ligand-Coupling Grignard reagents with pyridylsulfonium salts Combinatorial pairing of different substituted pyridine precursors. Synthesis of Caerulomycin A and E nih.gov, acs.org, researchgate.net
C-H Activation Sequential Minisci ortho-functionalizations Step-wise introduction of aryl and alkyl groups onto a basic pyridine core. First total synthesis of Caerulomycin K nih.gov, researchgate.net
Metalation/Cross-Coupling Directed ortho-metalation, halogen-lithium exchange, Suzuki/Stille coupling Use of poly-halogenated intermediates for selective, sequential coupling. First syntheses of Caerulomycin B, C, and E acs.org, capes.gov.br, nih.gov

Design Principles for Structural Modification

Chemoenzymatic Synthesis Approaches for this compound

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of biocatalysis. nih.gov While a complete chemoenzymatic total synthesis of this compound has not been explicitly reported, the well-studied biosynthetic pathway provides a clear blueprint for potential future approaches. windows.net

The natural formation of the caerulomycin 2,2'-bipyridine core is accomplished by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) assembly line. windows.netresearchgate.net This enzymatic machinery uses simple building blocks like picolinic acid, malonyl-CoA, and L-cysteine to construct the complex bipyridine scaffold. researchgate.net

A potential chemoenzymatic strategy could involve the following:

Chemical Synthesis of Precursors: Organic synthesis could be used to generate advanced intermediates or modified building blocks that are not available naturally.

Biocatalytic Key Steps: Specific enzymes (or whole-cell systems) from the caerulomycin biosynthetic pathway could then be used to perform challenging transformations, such as the key C-C bond formations or cyclization reactions to form the bipyridine core. uq.edu.au

Final Chemical Modification: The enzymatically produced core structure could then be further modified using traditional chemical methods to complete the synthesis or generate analogues.

This approach leverages the unparalleled ability of enzymes to control regio- and stereoselectivity under mild conditions. nih.gov For instance, an enzyme-catalyzed formal [4+2] cycloaddition has been demonstrated in the chemoenzymatic synthesis of other natural products, highlighting the power of enzymes to construct complex heterocyclic systems. windows.net The development of such a chemoenzymatic route for this compound or its analogues could lead to more efficient and sustainable synthetic processes. nih.gov

Molecular Mechanisms of Action and Cellular Biology of Caerulomycin E Preclinical Focus

In Vitro Biological Activities and Cellular Responses

Caerulomycin E and its structural relatives, known as caerulomycins and collismycins, are bipyridinic compounds produced by Streptomyces species that exhibit notable antibiotic and cytotoxic properties. The parent compound of this family, Caerulomycin A, was initially identified as an antifungal and antibiotic agent.

The broader family of caerulomycin analogues has demonstrated significant cytotoxic activity against a range of human cancer cell lines. While specific IC50 values for this compound are not extensively detailed in the reviewed literature, studies on its analogues provide insight into the potential of this chemical class. For instance, various caerulomycin and collismycin analogues have shown moderate to strong cytotoxicity with IC50 values ranging from 0.1 to 50 μM against several human tumor cell lines. Some caerulomycin glycosides have displayed selective activity against the HCT-116 colon cancer cell line while showing low toxicity to normal L-02 liver cells.

The cytotoxic effects of Caerulomycin A have been documented against numerous cancer cell lines, including those of the lung, liver, colon, and melanoma, with IC50 values generally falling between 0.85 and 5.60 µM. Notably, Caerulomycin A has a reported 50% growth inhibition (GI50) at approximately 300 nM across a panel of 60 cancer cell lines, indicating potent growth-inhibiting effects with lower direct cytotoxicity. Other related derivatives, such as pyrisulfoxins, have also shown significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar and even nanomolar range. For example, certain pyrisulfoxin compounds strongly inhibit the proliferation of human colon cancer cells HCT-116 and HT-29 with IC50 values as low as 0.048 to 0.2 μM.

Table 1: Cytotoxic Activity of Caerulomycin Analogues Against Various Cancer Cell Lines This table is interactive. You can sort and filter the data by clicking on the headers.

Compound/Analogue Cell Line Cancer Type IC50 Value (µM) Source
Caerulomycin A A549 Lung Cancer 0.85 - 5.60 (range)
Caerulomycin A H1299 Lung Cancer 0.85 - 5.60 (range)
Caerulomycin A HepG2 Liver Cancer 0.85 - 5.60 (range)
Caerulomycin A HT29 Colon Cancer 0.85 - 5.60 (range)
Caerulomycin A HL-60 Lymphoblast 0.85 - 5.60 (range)
Caerulomycin A M624 Melanoma 0.85 - 5.60 (range)
Pyrisulfoxin D (racemic) Various Cancer 0.92 - 9.71 (range)
Pyrisulfoxin Analogue 7 HCT-116 Colon Cancer 0.048 - 0.2 (range)
Pyrisulfoxin Analogue 8 HT-29 Colon Cancer 0.048 - 0.2 (range)
R-Pyrisulfoxin C N87 Gastric Carcinoma 8.09

While direct studies on this compound are lacking, extensive research on Caerulomycin A reveals potent immunomodulatory activities, particularly on T and B lymphocytes. Caerulomycin A has been shown to suppress the activation and function of T cells. It significantly inhibits T cell activation and can induce the generation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. This effect is partly achieved by up-regulating the expression of Foxp3, a key transcription factor for Treg development.

In addition to its effects on T cells, Caerulomycin A also modulates B cell function. It has been shown to suppress the proliferation of B cells stimulated with lipopolysaccharide (LPS). This suggests that the immunomodulatory effects of this class of compounds extend to both major arms of the adaptive immune system. The ability of Caerulomycin A to suppress both T and B cell responses highlights its potential as a significant immunosuppressive agent.

The antiproliferative and cytotoxic effects of caerulomycin analogues are closely linked to their ability to interfere with the cell cycle. Research on Caerulomycin A has demonstrated that it can arrest cell cycle progression at different phases depending on the cell type. In Jurkat T cells, Caerulomycin A induces cell cycle arrest at the G1 phase. At a concentration of 0.15 µM, it increased the percentage of cells in the G1 phase from 49% in control cells to 70% after 48 hours of treatment.

In contrast, another study using Jurkat cells found that Caerulomycin A caused a significant increase in the percentage of cells in the S phase, suggesting an S-phase arrest. This discrepancy may be due to differences in experimental conditions or concentrations used. Furthermore, in the context of cancer cells (A375 human melanoma), Caerulomycin A was found to induce cell cycle arrest at the G2/M phase. This was accompanied by a significant reduction in the population of cells in the G1 phase. The ability of Caerulomycin A to halt cell cycle progression is a key mechanism behind its antiproliferative and immunosuppressive activities.

The immunomodulatory effects of Caerulomycin A are mediated through its influence on critical intracellular signaling pathways. A primary mechanism is the disruption of the interferon-gamma (IFN-γ)-STAT1 signaling pathway. Caerulomycin A has been shown to obstruct IFN-γ-induced phosphorylation of STAT1. This is achieved by enhancing the expression of the Suppressor of Cytokine Signaling 1 (SOCS1), a protein that inhibits STAT1 phosphorylation. By suppressing the IFN-γ-STAT1 pathway, which is crucial for pro-inflammatory Th1 cell differentiation, Caerulomycin A shifts the immune response towards a more tolerant state.

Concurrently, Caerulomycin A enhances the Transforming Growth Factor-beta (TGF-β)-Smad3 signaling pathway. It has been observed to increase the TGF-β-induced phosphorylation of Smad3. The TGF-β-Smad3 pathway is essential for the differentiation of regulatory T cells. By simultaneously suppressing the pro-inflammatory IFN-γ-STAT1 axis and augmenting the pro-regulatory TGF-β-Smad3 axis, Caerulomycin A effectively promotes the expansion of Tregs. Studies have also shown that Caerulomycin A can suppress IFN-γ-induced STAT1 phosphorylation in ovarian cancer cells.

Consistent with its effects on signaling pathways, Caerulomycin A modulates the production of key cytokines. It significantly suppresses the secretion of the pro-inflammatory cytokine IFN-γ from activated T cells in a dose-dependent manner. It also retards the production of IL-10. In a mouse model of sepsis, Caerulomycin A treatment led to a decrease in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while increasing the expression of anti-inflammatory cytokines like IL-4 and IL-10.

Furthermore, Caerulomycin A can modulate the expression of immune checkpoint molecules. It has been reported to downregulate the expression of the T-cell activation marker CD28 and upregulate the inhibitory marker CTLA-4 (Cytotoxic T-Lymphocyte-Associated protein 4). By altering the balance of these co-stimulatory and co-inhibitory signals, Caerulomycin A can effectively dampen T cell-mediated immune responses.

Impact on Cellular Signaling Pathways (e.g., IFN-γ-STAT1, TGF-β-Smad3)

Identification and Characterization of Molecular Targets

Research into the molecular targets of caerulomycin analogues has revealed multiple mechanisms of action. For its anticancer effects, Caerulomycin A has been identified as a dual-targeting agent that interacts with both tubulin and DNA topoisomerase I (Topo-1). It promotes the polymerization of tubulin, thereby disrupting microtubule dynamics, and also inhibits the activity of Topo-1, an enzyme critical for DNA replication and transcription. This dual-targeting may contribute to its efficacy in paclitaxel-resistant cancer cells.

In the context of its immunosuppressive activity, a key proposed mechanism for Caerulomycin A is the chelation of intracellular iron. Iron is an essential cofactor for ribonucleotide reductase (RNR), the rate-limiting enzyme in the synthesis of deoxyribonucleotides required for DNA replication. By depleting intracellular iron, Caerulomycin A inhibits RNR activity, leading to an arrest in the S-phase of the cell cycle and thereby suppressing the proliferation of rapidly dividing cells like activated lymphocytes. This effect on cell proliferation was found to be reversible upon withdrawal of the compound.

Target Identification Strategies (e.g., biochemical assays, pull-down studies)

Identifying the precise molecular targets of natural products like this compound is crucial for understanding their therapeutic potential. The process often involves a combination of computational and experimental approaches.

In Silico Analysis : Computational methods such as drug-protein docking are employed as an initial screening strategy. For the related compound Caerulomycin A, in silico analyses predicted potential binding interactions with key cellular proteins, including tubulin and DNA topoisomerase I (Topo-1), suggesting these as possible targets. nih.gov

Affinity-Based and Functional Assays : Following computational predictions, direct experimental validation is essential. General chemoproteomic strategies, such as affinity-based target profiling where the compound is used as bait to "pull-down" interacting proteins from cell lysates, are standard methods for target discovery. researchgate.net Functional assays that measure the inhibition or activation of specific biological pathways have been critical in confirming the targets of Caerulomycin A. These studies have successfully identified cellular iron as a primary target for the compound's immunosuppressive effects. nih.gov Further biochemical assays confirmed the inhibition of enzymes like ribonucleotide reductase and Topo-1, validating the in silico findings. nih.govnih.gov

The primary molecular targets identified for the caerulomycin class of compounds through these strategies include:

Cellular Iron nih.gov

Ribonucleotide Reductase (RNR) nih.gov

DNA Topoisomerase I (Topo-1) nih.gov

Signal Transducer and Activator of Transcription 1 (STAT1) nih.govcaymanchem.com

Ligand-Receptor Interactions and Binding Affinity Studies

Understanding the binding characteristics of a compound to its target is fundamental to pharmacology. For the caerulomycin family, techniques like molecular docking and isothermal titration calorimetry (ITC) have been used to characterize these interactions.

Molecular Docking : This computational technique models the interaction between a ligand and its target protein at the atomic level. Docking studies for Caerulomycin A have been used to investigate its binding mode with both tubulin and DNA topoisomerase I, providing a theoretical basis for its inhibitory action. nih.gov

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes that occur upon molecular binding, allowing for the determination of binding affinity (dissociation constant, Kd), stoichiometry, and thermodynamic parameters. While direct binding studies for this compound are not widely published, research on the enzymes involved in caerulomycin biosynthesis provides a strong example of this application. For instance, ITC analysis of the interaction between the flavoprotein CaeB1 and the C-terminal (Ct) domain of the enzyme CaeA2, both essential for caerulomycin biosynthesis, revealed a direct binding affinity with a Kd value of 0.53 ± 0.12 μM . biorxiv.org This demonstrates a moderate-to-strong interaction and showcases the methods used to quantify the binding affinity of proteins central to the compound's existence. biorxiv.org

Enzymatic Inhibition or Activation Profiles

Caerulomycin compounds exert their biological effects by modulating the activity of several key enzymes and signaling proteins. The primary mechanism involves the inhibition of pro-inflammatory pathways and enzymes essential for cell proliferation, while simultaneously enhancing pathways that promote immune regulation.

Key enzymatic and signaling effects of Caerulomycin A include:

Inhibition of STAT1 Phosphorylation : Caerulomycin A consistently demonstrates the ability to suppress the phosphorylation of STAT1, a key step in the interferon-gamma (IFN-γ) signaling pathway that promotes pro-inflammatory responses. nih.govcaymanchem.comresearchgate.net

Enhancement of Smad3 Signaling : The compound enhances the Transforming Growth Factor-β (TGF-β)-mediated Smad3 signaling pathway, which is crucial for the development and function of regulatory T cells (Tregs). nih.govcaymanchem.com

Inhibition of Ribonucleotide Reductase (RNR) : By chelating iron, Caerulomycin A inhibits the activity of RNR, the rate-limiting enzyme in the synthesis of deoxyribonucleotides, thereby halting DNA synthesis and cell cycle progression. nih.gov

Inhibition of DNA Topoisomerase I (Topo-1) : The compound has been shown to inhibit the activity of Topo-1, an enzyme critical for relaxing DNA supercoils during replication and transcription. nih.gov

Stimulation of MAPK Pathways : Cellular iron depletion caused by Caerulomycin A leads to the stimulation of stress-activated MAP kinase signaling pathways, including JNK and p38, which are involved in regulating cell growth and differentiation. nih.gov

Enzymatic and Signaling Effects of Caerulomycin A

TargetEffectAssociated PathwayReference
STAT1Inhibition of PhosphorylationIFN-γ Signaling nih.govcaymanchem.comresearchgate.net
Smad3Enhancement of ActivityTGF-β Signaling nih.govcaymanchem.com
Ribonucleotide Reductase (RNR)InhibitionDNA Synthesis nih.gov
DNA Topoisomerase I (Topo-1)InhibitionDNA Replication/Transcription nih.gov
JNK, p38 (MAPK)Stimulation/ActivationStress Response, Cell Cycle Control nih.gov

Role of Metal Chelation in this compound Activity (e.g., iron depletion)

A defining characteristic of the caerulomycin family, including this compound, is the 2,2'-bipyridine (B1663995) core, a structure well-known for its potent metal-chelating properties. researchgate.netmdpi.com This function is not merely structural but is central to the compound's primary mechanism of immunosuppression: the depletion of intracellular iron. nih.gov

Iron is an essential cofactor for numerous metabolic processes, and its availability is particularly critical for rapidly proliferating cells like activated lymphocytes. nih.gov Research on Caerulomycin A has shown that it exerts its immunosuppressive effects by targeting iron homeostasis. nih.govresearchgate.net Studies using Jurkat T-cells revealed that CaeA causes a significant reduction in the intracellular iron pool through a dual mechanism:

Reducing Iron Uptake : CaeA treatment inhibits the uptake of iron into the cell. nih.gov

Increasing Iron Release : The compound actively promotes the release of iron from the cells. nih.gov

This depletion of cellular iron directly leads to the inhibition of iron-dependent enzymes, most notably ribonucleotide reductase (RNR), which arrests the cell cycle and prevents T-cell proliferation. nih.gov The effect was found to be reversible, making it an attractive feature for a therapeutic agent. nih.gov

Effect of Caerulomycin A on Iron Homeostasis in Jurkat Cells

ParameterEffect of 2.5 μM CaeAReference
Intracellular Iron Pool90% reduction after 24h nih.gov
Transferrin-mediated Iron Uptake35% inhibition nih.gov
Iron Release from Cells62% increase nih.gov

Mechanistic Studies in Preclinical Disease Models

The therapeutic potential of caerulomycin compounds has been evaluated in various preclinical models, both in vitro using cultured cells and in vivo using animal models of human diseases.

Evaluation in in vitro Cellular Models

In vitro studies using various cell lines have been instrumental in dissecting the specific cellular effects of caerulomycins. These models allow for controlled investigation of the compound's impact on different immune and cancer cell types.

Summary of Caerulomycin A Effects in in vitro Cellular Models

Cell ModelKey FindingsReference
Jurkat T-cellsInhibited T-cell proliferation by arresting the cell cycle (reports vary between G1 and S phase); depleted intracellular iron. nih.govplos.org
Primary CD4+ T-cellsSuppressed activation and IFN-γ secretion; induced expansion of regulatory T cells (Tregs) while decreasing Th1 and Th17 cells. caymanchem.complos.org
RAW264.7 MacrophagesInhibited LPS-induced M1 (pro-inflammatory) polarization; inhibited STAT1 phosphorylation. researchgate.net
Various Cancer Cell Lines (A549, H1299, HepG2, etc.)Inhibited cell viability and growth with IC50 values in the low micromolar range. nih.gov

Investigation in in vivo Animal Models (e.g., autoimmune models, transplant models)

Following promising in vitro results, caerulomycin compounds have been tested in several in vivo animal models to assess their efficacy in a complex biological system. These studies have provided strong evidence for the immunosuppressive and anti-inflammatory potential of this class of molecules.

Summary of Caerulomycin A Efficacy in in vivo Animal Models

Disease ModelAnimalKey OutcomesReference
Collagen-Induced Arthritis (Autoimmune Model)MouseAmeliorated clinical symptoms of arthritis; reduced inflammation and synovitis; increased the population of Foxp3+ Tregs. nih.govcaymanchem.com
Experimental Autoimmune Encephalomyelitis (EAE) (MS Model)MouseRegressed clinical symptoms; reduced infiltration of Th1, Th17, and CD8 T cells; induced expansion of Tregs. caymanchem.comresearchgate.net
Skin Allograft (Transplant Model)MouseProlonged the survival of skin allografts, indicating potent immunosuppressive activity. researchgate.netplos.orgnih.gov
LPS-Induced Sepsis (Inflammatory Model)MouseSignificantly increased survival; decreased pro-inflammatory cytokines (IL-1β, TNF-α) and increased anti-inflammatory cytokines (IL-10). researchgate.net
Ovalbumin-Induced Asthma (Allergy Model)MouseSuppressed Th2 cell differentiation; reduced levels of IL-4, IL-5, and IgE, and decreased eosinophil lung infiltration. caymanchem.com

Correlation between Molecular Mechanism and Phenotypic Effects in Models

Scientific literature dedicated to the specific molecular mechanisms and in-depth biological activities of this compound is notably scarce, especially when compared to its more extensively studied analog, Caerulomycin A. Most of the existing research identifies this compound as a minor component isolated from cultures of Streptomyces caeruleus and postulates its role as a late-stage intermediate in the biosynthesis of Caerulomycin A. cdnsciencepub.com This biosynthetic relationship is central to understanding the potential, though largely uncharacterized, molecular and cellular effects of this compound.

The primary structural difference between this compound and Caerulomycin A is the functional group at the C-6 position of the substituted pyridyl ring: this compound possesses an aldehyde group, whereas Caerulomycin A has an aldoxime. cdnsciencepub.com This distinction is critical, as the chemical reactivity of an aldehyde group is substantially different from that of an aldoxime, which would in turn dictate its interactions with biological macromolecules and its resulting phenotypic effects.

Postulated Mechanism Based on Chemical Structure:

The aldehyde group is an electrophilic moiety, making it reactive towards nucleophilic groups found in biological molecules such as the amine groups in proteins and DNA. nih.gov This reactivity forms the basis for a potential mechanism of action where this compound could form covalent adducts with cellular targets, leading to their inactivation or altered function. Aldehydes are known to contribute to cellular stress by reacting with proteins to form advanced glycation end-products (AGEs) and by causing protein cross-linking. nih.gov This chemical property suggests that if this compound were to accumulate within a cell, it could potentially induce cytotoxicity through non-specific covalent modification of essential proteins and enzymes.

In contrast, the aldoxime of Caerulomycin A is less reactive in this manner but is crucial for the potent biological activities observed for that molecule, including its ability to chelate metal ions like iron. nih.gov The 2,2'-bipyridine core, common to all caerulomycins, is a well-known metal-chelating scaffold. nih.gov While this compound retains this core, the electronic properties conferred by the C-6 aldehyde versus the C-6 aldoxime would alter the geometry and stability of any metal complexes formed, likely influencing its biological activity.

Phenotypic Correlation in the Producing Organism:

The most clearly defined "phenotypic effect" of this compound is its role as a biosynthetic precursor. It is produced by Streptomyces caeruleus and is subsequently converted into Caerulomycin A. cdnsciencepub.com The isolation of this compound from culture broths suggests that the enzymatic conversion to Caerulomycin A is not 100% efficient or that this compound may be released from the cell before conversion. cdnsciencepub.com

The conversion of the aldehyde in this compound to the aldoxime in Caerulomycin A is thought to be a terminal step in the biosynthetic pathway. cdnsciencepub.com This conversion represents a detoxification step for the producing organism, as the high reactivity of the aldehyde could be detrimental. The resulting aldoxime in Caerulomycin A is more stable and confers specific biological activities, such as potent immunosuppression and antifungal effects, which benefit the organism in its natural environment. nih.govnih.gov

Due to the limited specific research on this compound's independent biological effects, detailed data tables correlating its specific molecular targets with phenotypic outcomes in preclinical models are not available. The available information points to its primary role as a biosynthetic intermediate, with its chemical structure suggesting a potential for reactivity that is mitigated by its conversion to Caerulomycin A. Further research is required to isolate sufficient quantities of this compound and to perform the necessary preclinical studies to elucidate its specific molecular mechanisms and cellular effects.

Structure Activity Relationship Sar Studies of Caerulomycin E Analogues

Design and Synthesis of Caerulomycin E Derivatives for SAR Analysis

The synthesis of this compound and its analogues is crucial for conducting detailed SAR studies. The first total synthesis of this compound was a significant achievement, paving the way for the creation of various derivatives. acs.org Methodologies for these syntheses often involve sophisticated and controlled chemical reactions, starting from the core 2,2'-bipyridine (B1663995) structure. acs.orgresearchgate.net

Key synthetic strategies include the functionalization of the 2,2'-bipyridine scaffold through metalation and cross-coupling reactions. acs.orgresearchgate.net For instance, the functionalization at the C-6 position of the pyridine (B92270) ring can be accomplished by the metalation of 2,2'-bipyridine N-oxides. acs.orgresearchgate.net This approach has led to the development of key intermediates like 6-halo-4-methoxy-2,2'-bipyridines, which are versatile precursors for synthesizing not only this compound but also related natural products like Caerulomycin A and the collismycins. acs.orgresearchgate.net

An alternative synthetic route starts with a 6-pyridyl substituted pyranone, which is converted to a 4-hydroxybipyridine. researchgate.net Subsequent methylation and oxidation of the methyl side chain yield this compound. researchgate.net Another reported synthesis begins with the known 4-methoxy-2,2'-bipyridyl-1-oxide. cdnsciencepub.com The synthesis of novel alkyl ether analogues of this compound has also been reported, allowing for the exploration of the impact of different ether groups on biological activity. These synthetic advancements provide the necessary tools to generate a library of analogues for comprehensive SAR analysis. rsc.orgnih.gov

Impact of Core Bipyridine Modifications on Biological Activity

The 2,2'-bipyridine core is the defining feature of the caerulomycin family and plays a fundamental role in their biological profiles. researchgate.netfrontiersin.orgnih.gov Modifications to this central scaffold, including changes to the substituent patterns on the pyridine rings, have profound effects on activity.

The arrangement of substituents on the pyridine rings is a critical determinant of the biological activity of this compound analogues. In the broader family of caerulomycins and collismycins, one pyridine ring (Ring A) is typically di- or tri-substituted, while the other (Ring B) remains unmodified. researchgate.netnih.govmdpi.com This substitution pattern appears to be a conserved feature for bioactivity.

The nature and position of these substituents matter significantly. For example, the presence of electron-withdrawing groups at the C-2 position of the pyridine ring influences the electronic environment of the entire scaffold, as observed through changes in the nuclear magnetic resonance (NMR) spectra of the ring protons. cdnsciencepub.com The introduction of different functional groups, such as a carbonyl or an additional aromatic ring, allows for the fine-tuning of the molecule's properties. rsc.orgresearchgate.net In the related collismycins, a key distinction is the presence of a sulfur-containing group at the C-5 position of Ring A, highlighting how specific substitutions can lead to distinct classes of natural products. researchgate.net The steric and electronic properties of these substituents can directly impact the molecule's ability to interact with its biological targets. nih.gov

The 2,2'-bipyridine moiety is not merely a passive scaffold but an active component contributing to the biological effects of caerulomycins. researchgate.net This heterocyclic ring system is a well-known chelating agent for various metal ions. frontiersin.orgcdnsciencepub.com The ability of the caerulomycin family to bind heavy metals is thought to be linked to their antibiotic properties, a characteristic shared by the parent 2,2'-dipyridyl molecule itself, albeit at higher concentrations. cdnsciencepub.com

The 2,2'-bipyridine framework is a privileged structure found in numerous bioactive natural products, conferring activities that span from antimicrobial and cytotoxic to immunosuppressive and anti-inflammatory. researchgate.netresearchgate.netnih.gov Its inherent ability to coordinate with metal ions is often central to its function in biological systems, potentially by interfering with metalloenzyme activity or disrupting metal ion homeostasis. frontiersin.org Therefore, the integrity of the 2,2'-bipyridine core is considered essential for the characteristic biological profile of this compound and its relatives.

Substituent Effects on Pyridine Rings

Role of Functional Groups in this compound Activity

Beyond the core scaffold, the specific functional groups attached to the bipyridine rings—namely the aldoxime and methoxy (B1213986) groups—are crucial for modulating the potency and nature of this compound's biological activity.

The aldoxime group at the C-6 position is an uncommon feature in natural products but is considered a key contributor to the biological activity of caerulomycins. cdnsciencepub.com SAR studies have indicated that this oxime functionality is important for the antimicrobial properties of the molecule. researchgate.net The biosynthesis of this group involves a flavin-dependent monooxygenase, CrmH, underscoring its biological significance. rsc.orgnih.gov

The importance of the oxime is highlighted by studies on analogues where this group is modified. biorxiv.org The conversion of the aldoxime to a carboxylic acid or an amide group was found to preserve phytotoxic properties, which was attributed to the continued ability of these analogues to chelate iron. biorxiv.org However, the oxime group itself is well-established as being important for enhancing antibacterial activity. biorxiv.org The broader literature on medicinal chemistry supports the significant role of oxime and oxime ether moieties in improving the physicochemical and biological properties of diverse molecular scaffolds. nih.govmdpi.com

The methoxy group at the C-4 position of the substituted pyridine ring is another critical functional group that influences the activity of this compound. cdnsciencepub.com Its specific placement was confirmed through detailed NMR spectroscopic analysis. cdnsciencepub.com

The position of the methoxy group is vital. Studies on related caerulomycins, such as Caerulomycin B (3-hydroxy-4-methoxy) and Caerulomycin C (3,4-dimethoxy), which also possess the 6-E-aldoxime, show that modifications in this region of the molecule are tolerated and result in active compounds. researchgate.net This suggests that the electronic and steric effects of substituents at the C-3 and C-4 positions can be varied to modulate activity.

General studies on the effects of methoxy substituents on other aromatic systems provide insight into their potential role in this compound. For instance, in some systems, a para-methoxy group can enhance activity through its electron-donating mesomeric effect, while an ortho-methoxy group can reduce activity due to steric hindrance or unfavorable electronic interactions. nih.gov In other cases, the presence of a methoxy group has been directly linked to increased antimicrobial activity. The methoxy group in this compound likely plays a role in fine-tuning the electronic properties of the bipyridine system and its interaction with biological targets.

Influence of the Aldoxime Moiety

Conformational Analysis and Stereochemical Considerations in SAR

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt specific orientations that are complementary to its biological target. For this compound, a natural product with a 3,4-dihydroxy-2,2'-bipyridine structure, conformational analysis and stereochemistry are critical determinants of its structure-activity relationship (SAR). acs.org

The hydroxyl groups at the C3 and C4 positions of this compound further influence its conformational properties. These substituents can engage in intramolecular hydrogen bonding, which can affect the rotational barrier around the C-C bond and potentially stabilize certain non-planar conformations. The specific spatial arrangement of these hydroxyl groups is paramount, as they can act as key hydrogen bond donors or acceptors within a protein's binding pocket.

While this compound itself is achiral, the introduction of different substituents in analogue design can create stereocenters or restricted rotation (atropisomerism), leading to stereoisomers. SAR studies on other classes of inhibitors have demonstrated that stereochemistry is often a decisive factor for biological activity. For instance, studies on certain enzyme inhibitors have shown that the E-stereoisomer of a double bond is critical for activity, with the corresponding Z-isomer being significantly less potent or inactive. nih.gov This principle underscores that the precise 3D arrangement of functional groups is essential for optimal interaction with a biological target. Therefore, any modification to the this compound scaffold must consider the resulting stereochemical and conformational outcomes, as these will profoundly impact the analogue's biological profile.

Table 1: Conceptual Illustration of 2,2'-Bipyridine Conformations and SAR Implications

ConformationDescriptionPotential SAR Implication
trans The two pyridine rings are oriented 180° relative to each other, with nitrogen atoms on opposite sides. This is generally the most stable conformation for the free ligand. mdpi.comMay be the dominant conformation in physiological solution before target binding. A low energy barrier to rotation is needed to adopt the active cis form.
cis The two pyridine rings are in the same plane with nitrogen atoms on the same side. This conformation is required for the molecule to act as a bidentate chelating agent. mdpi.comEssential for activity against metalloenzymes or targets where metal chelation is the mechanism of action. Substituents that stabilize this form could enhance potency.
Non-planar The pyridine rings are twisted out of plane relative to each other.The actual binding conformation in a protein pocket is often non-planar. The specific dihedral angle is critical for fitting into the binding site and maximizing interactions.

Computational Chemistry and SAR Modeling for this compound (e.g., QSAR, molecular docking)

Computational chemistry provides powerful tools to investigate and predict the structure-activity relationships of compounds like this compound, guiding the design of more potent and selective analogues while reducing the need for extensive empirical synthesis and testing. Key methods include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational technique that aims to find a statistically significant mathematical relationship between the chemical structures of a series of compounds and their biological activity. chemrevlett.com For this compound analogues, a QSAR model would correlate calculated molecular properties (descriptors) with experimentally determined inhibitory activity. These descriptors quantify various aspects of the molecule, including its lipophilic, electronic, and steric properties. chemrevlett.comresearchgate.net By analyzing a training set of analogues with known activities, a predictive model can be generated. This model can then be used to estimate the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates. Studies on other pyridine and bipyridine derivatives have successfully used QSAR to design new inhibitors. nih.govmdpi.com

Table 2: Examples of Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogues

Descriptor ClassExample DescriptorProperty MeasuredRelevance to SAR
Lipophilic LogP (Octanol-water partition coefficient)HydrophobicityInfluences membrane permeability and hydrophobic interactions with the target.
Electronic Dipole MomentPolarity and charge distribution of the moleculeGoverns electrostatic and hydrogen bonding interactions.
Electronic HOMO/LUMO EnergiesElectron-donating/accepting abilityRelates to the molecule's reactivity and ability to participate in charge-transfer interactions.
Steric/Topological Molecular Weight (MW)Size and bulk of the moleculeAffects how the molecule fits into the binding site (steric hindrance).
Steric/Topological Molecular Surface AreaThe surface size of the moleculeRelates to the extent of possible interactions with the receptor surface.
3D Descriptors Radius of GyrationCompactness of the molecular shapeDefines the overall 3D shape and its complementarity to the binding pocket.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. dovepress.com This technique allows for the visualization of plausible binding modes and the analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and metal coordination. For this compound and its analogues, docking studies can elucidate how the 2,2'-bipyridine core and its substituents fit into the active site of a target enzyme or receptor.

Docking studies on various 2,2'-bipyridine derivatives have revealed their ability to bind to diverse protein targets, including kinases and metalloproteins. dovepress.comurfu.ru For example, in a study of bipyridine derivatives targeting the proteins AKT and BRAF, docking revealed that favorable binding was achieved through a combination of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the binding pocket. dovepress.com The calculated binding energy from such studies serves as an estimate of binding affinity, helping to rank different analogues. For this compound, the dihydroxy-bipyridine scaffold could be docked into a target's active site to predict key interactions. The hydroxyl groups at positions 3 and 4 would likely be identified as critical for forming specific hydrogen bonds, while the bipyridine rings could engage in π-π stacking or hydrophobic interactions.

Table 3: Example of Molecular Docking Results for 2,2'-Bipyridine Derivatives against Protein Kinase AKT

CompoundBinding Energy (kcal/mol)Interacting Residues (via Hydrogen Bonds)Interacting Residues (via Hydrophobic Interactions)
NPS1 -9.2LYS-179, GLU-278VAL-164, ALA-177, LEU-181, THR-291, PHE-293
NPS2 -8.7LYS-179VAL-164, ALA-177, LEU-181, PHE-293, PHE-438
NPS5 -9.5THR-291, ASP-292VAL-164, LYS-179, GLU-198, PHE-293, PHE-438
NPS6 -9.3LYS-179, THR-291VAL-164, LEU-181, GLU-198, PHE-293, PHE-438
Data derived from a molecular docking study of novel 2,2'-Bipyridine derivatives (NPS1, NPS2, NPS5, NPS6) against the AKT protein (PDB: 6HHF). dovepress.com

Advanced Analytical and Spectroscopic Characterization in Caerulomycin E Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Metabolomics

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of natural products like Caerulomycin E, offering exceptional mass accuracy and the ability to resolve complex mixtures. thermofisher.com This technique is fundamental to metabolomics, the comprehensive study of small molecules within a biological system. thermofisher.comanimbiosci.org The high resolving power of HRMS, often at the 1–3 ppm level, allows for the accurate determination of elemental compositions and aids in the structural characterization of novel compounds. thermofisher.com

In the context of this compound research, HRMS coupled with techniques like liquid chromatography (LC-HRMS) enables the untargeted analysis of metabolites from producing organisms, such as Streptomyces species. animbiosci.organimbiosci.org This approach facilitates the identification of known caerulomycins and the discovery of new derivatives by providing precise mass measurements of precursor and fragment ions. nih.gov For instance, techniques like Fourier transform ion cyclotron resonance (FT-ICR) and Orbitrap-based mass spectrometry are commonly employed in metabolomics studies due to their high sensitivity and accuracy. thermofisher.com The ability to perform multiple-stage mass spectrometry (MS/MS) experiments further assists in the confident identification of metabolites by generating detailed fragmentation patterns. thermofisher.com

Table 1: Application of High-Resolution Mass Spectrometry in Metabolomics

Technique Application in this compound Research Key Advantages
LC-HRMS Untargeted profiling of metabolites from Streptomyces cultures to identify this compound and related analogs. animbiosci.organimbiosci.org High throughput, high mass accuracy, and ability to separate complex mixtures prior to MS analysis. animbiosci.org
FT-ICR-MS Precise mass determination for elemental composition analysis of novel caerulomycin compounds. thermofisher.com Highest mass resolution and accuracy, enabling confident molecular formula assignment. thermofisher.com
Orbitrap-MS Widely used for both targeted and untargeted metabolomics to study the biosynthesis of caerulomycins. thermofisher.com High sensitivity, fast acquisition rates, and robust performance. thermofisher.com

| MS/MS Fragmentation | Structural elucidation of this compound by analyzing fragmentation patterns to identify key structural motifs. nih.gov | Provides detailed structural information for confident metabolite identification. thermofisher.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including this compound. wikipedia.orgebsco.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. wikipedia.org

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for assigning the complex structure of this compound and its analogs.

¹H NMR: Provides information about the number, chemical environment, and coupling of protons.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. princeton.edusdsu.edu This is crucial for establishing spin systems within the molecule. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, providing one-bond ¹H-¹³C connectivity. princeton.edusdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is vital for connecting different structural fragments of the molecule. princeton.edusdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing information about the stereochemistry and conformation of the molecule. princeton.edursc.org

The combined interpretation of these spectra allows for the unambiguous assignment of all proton and carbon signals, leading to the complete structural determination of compounds like this compound. rsc.org

Table 2: Common 2D NMR Experiments in this compound Structural Analysis

Experiment Information Gained Application Example
COSY ¹H-¹H correlations through bonds (J-coupling). princeton.edusdsu.edu Establishing the connectivity of protons within the pyridine (B92270) rings of the caerulomycin scaffold. rsc.org
HSQC Direct ¹H-¹³C one-bond correlations. princeton.edusdsu.edu Assigning specific protons to their directly attached carbon atoms. rsc.org
HMBC ¹H-¹³C long-range correlations (2-4 bonds). princeton.edusdsu.edu Connecting the two bipyridine rings and assigning the positions of substituents. rsc.org

| NOESY | ¹H-¹H correlations through space (Nuclear Overhauser Effect). princeton.edu | Determining the relative stereochemistry and conformation of the molecule. rsc.org |

Isotopic labeling experiments are a powerful tool for investigating the biosynthetic pathways of natural products. acs.org In the study of caerulomycins, precursors labeled with stable isotopes like ¹³C or ¹⁵N are fed to the producing organism, Streptomyces caeruleus. researchgate.netcdnsciencepub.com The resulting labeled this compound is then analyzed by NMR spectroscopy. cdnsciencepub.compageplace.de By observing the enrichment of specific signals in the ¹³C NMR spectrum, researchers can trace the origin of the carbon atoms in the molecule back to the primary metabolites used by the organism. cdnsciencepub.comcdnsciencepub.com

For example, studies have used [¹³C]glycerol and [¹³C]acetate to determine the precursors of the substituted pyridine ring in Caerulomycin A. cdnsciencepub.comcdnsciencepub.com These experiments have been instrumental in elucidating the complex biosynthetic route to the caerulomycin family of compounds. researchgate.net

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Chromatographic Techniques for Isolation, Purification, and Analysis

Chromatographic methods are fundamental for the separation and purification of this compound from the complex mixture of metabolites produced by fermentation. scirp.org These techniques separate molecules based on their differential interactions with a stationary phase and a mobile phase. wikipedia.org

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used for the analysis and purification of natural products. shimadzu.comopenaccessjournals.com In the context of this compound research, analytical HPLC is used to quantify the compound in extracts and to monitor the progress of purification. wikipedia.org Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724)/water), is a common method for separating caerulomycins. scirp.org

Table 3: Typical HPLC Parameters for Caerulomycin Analysis

Parameter Description Typical Value/Condition
Column The stationary phase where separation occurs. Reversed-phase C18 (e.g., YMC-pack ODS-A, 10x250 mm, 5 µm).
Mobile Phase The solvent that carries the sample through the column. A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer). scirp.org
Flow Rate The speed at which the mobile phase moves through the column. Dependent on column size; can range from 1 mL/min for analytical to 20 mL/min for semi-preparative. scirp.org

| Detection | The method used to visualize the separated compounds. | UV-Vis detector, often set at a wavelength where the compounds absorb light (e.g., 220 nm). scirp.orginfitek.com |

To obtain sufficient quantities of pure this compound for structural elucidation and biological testing, preparative-scale chromatographic techniques are employed. These methods are designed to handle larger amounts of material compared to analytical techniques.

Initial purification steps often involve column chromatography using adsorbents like silica (B1680970) gel or HP-20 resins to remove major impurities and fractionate the crude extract. scirp.org This is followed by preparative HPLC, which uses larger columns and higher flow rates to isolate the target compound with high purity. scirp.orgwaters.com Other techniques like High-Speed Counter-Current Chromatography (HSCCC) can also be effective for the preparative separation of natural products, offering advantages such as high recovery and the elimination of irreversible adsorption associated with solid supports. mdpi.com

High-Performance Liquid Chromatography (HPLC)

Spectrophotometric and Spectroscopic Methods (e.g., UV-Vis, IR)

Spectrophotometric and spectroscopic methods are indispensable tools for the characterization of bipyridine compounds such as this compound. These techniques provide critical information regarding the molecule's electronic transitions and functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet or visible light by a compound, providing insights into its electronic structure. researchgate.netacs.org For molecules with conjugated systems like the 2,2'-bipyridine (B1663995) core of this compound, UV-Vis spectroscopy can reveal characteristic absorption bands. researchgate.net The electronic transitions, typically π–π* transitions, in the bipyridine system are sensitive to substitution and the molecular environment. researchgate.net While UV-Vis spectroscopy is a standard method for characterizing such compounds, specific published spectra detailing the maximum absorption wavelengths (λmax) for this compound are not widely available in the reviewed literature. nih.govrsc.org However, it is expected that its UV-Vis spectrum would be a key identifier in its analysis. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. iau.ir In the case of this compound, which is structurally defined as 4-methoxy-6-pyridin-2-ylpyridine-2-carbaldehyde, the most telling feature in its IR spectrum would be the stretching vibration of the aldehyde carbonyl group (C=O). nih.gov This typically appears as a strong absorption band in a characteristic region of the spectrum. The presence of the methoxy (B1213986) group (-OCH₃) and the vibrations of the bipyridine ring would also contribute to a unique IR fingerprint. Although IR spectroscopy is a routine procedure for structural confirmation in synthesis and isolation, specific, fully assigned IR spectra for this compound are not detailed in the available research. rsc.orguni-muenchen.de

Functional GroupExpected IR Absorption Range (cm⁻¹)Vibration Type
Aldehyde (C=O)~1700Stretching
Aromatic Ring (C=C, C=N)1400-1600Stretching
Methoxy (C-O)1000-1300Stretching
Aromatic (C-H)3000-3100Stretching

Biophysical Techniques for Studying Molecular Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

While spectroscopic methods confirm the identity and structure of this compound, biophysical techniques are crucial for understanding how it interacts with biological macromolecules, which is essential for elucidating its mechanism of action.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with binding events between molecules in solution. mdpi.comnih.gov By titrating this compound into a solution containing a potential biological target (such as an enzyme or protein), ITC can determine the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. mdpi.com This provides a complete thermodynamic profile of the binding process, revealing the forces that drive the interaction. mdpi.com Despite its utility, a review of the scientific literature indicates that specific studies employing ITC to characterize the molecular interactions of this compound have not been published.

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique used to monitor biomolecular interactions. google.complos.org In a typical SPR experiment, a target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. plos.org Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass change. plos.org This allows for the determination of the association (kₐ) and dissociation (kₑ) rate constants of the interaction, from which the equilibrium dissociation constant (Kₑ) can be calculated. This kinetic data is highly valuable for understanding the dynamics of the drug-target interaction. To date, there are no available published studies that have used SPR to investigate the binding kinetics of this compound with any biological target.

Biophysical TechniquePotential Information Gained for this compoundStatus of Research
Isothermal Titration Calorimetry (ITC)Binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), stoichiometry (n) of interaction with a target protein.No published studies found.
Surface Plasmon Resonance (SPR)Binding kinetics (kₐ, kₑ) and equilibrium constant (Kₑ) for the interaction with a target protein.No published studies found.

Future Research Directions and Unexplored Avenues for Caerulomycin E

Discovery of Novel Caerulomycin E Analogues from Natural Sources

The ongoing exploration of microbial biodiversity continues to be a promising strategy for discovering novel bioactive compounds. Actinomycetes, in particular, are well-established producers of a vast array of secondary metabolites. nih.gov The caerulomycin and collismycin families of 2,2'-bipyridine (B1663995) natural products were first identified from Streptomyces species. acs.orgresearchgate.net However, recent discoveries highlight that the potential for finding new analogues is far from exhausted.

Future research will likely focus on:

Mining Untapped Environments: Exploration of actinomycetes from unique and underexplored ecological niches, such as marine sediments and arid soils, may lead to the isolation of novel strains producing new caerulomycin derivatives. nih.govscirp.org For instance, several natural derivatives, Caerulomycin F through K, were isolated from the marine-derived actinomycete Actinoalloteichus cyanogriseus. scirp.org Similarly, strains of Saccharothrix isolated from the Saharan desert have been found to produce novel bipyridine compounds. nih.gov

Advanced Screening Techniques: Employing modern analytical techniques, such as high-resolution mass spectrometry and metabolomics, can facilitate the rapid detection and characterization of minor caerulomycin analogues in microbial fermentation broths that might be missed by traditional screening methods.

Genome Mining: As more actinomycete genomes are sequenced, bioinformatics-guided genome mining can be used to identify putative caerulomycin-type biosynthetic gene clusters (BGCs) in a wide range of species, guiding the targeted isolation of new compounds. researchgate.netfrontiersin.org

Novel Caerulomycin AnaloguesProducing OrganismKey Reference
Caerulomycin B and CStreptomyces caeruleus researchgate.net
Caerulomycin DStreptomyces caeruleus scirp.org
Caerulomycin F-KActinoalloteichus cyanogriseus scirp.org
CyanogrisidesActinoalloteichus cyanogriseus nih.gov

Development of Biosynthetic Engineering Strategies for Targeted Production

The elucidation of the caerulomycin biosynthetic gene cluster (cae) has opened the door for biosynthetic engineering and synthetic biology approaches. researchgate.netnih.gov The core 2,2'-bipyridine scaffold is assembled by an unusual hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) assembly line. nih.govoup.com This process involves the key enzymes CaeA1, CaeA2, and CaeA3, which sequentially incorporate building blocks like picolinic acid, malonyl-CoA, and L-cysteine. nih.govbiorxiv.org A critical component is the trans-acting flavoprotein CaeB1, which is essential for the C-C bond formation and heterocyclization that creates the bipyridine core. nih.gov

Future research can leverage this knowledge in several ways:

Rational Engineering of the Assembly Line: Site-directed mutagenesis or domain swapping within the PKS-NRPS enzymes could alter substrate specificity, leading to the creation of novel "unnatural" caerulomycin derivatives with modified substitution patterns.

Heterologous Expression: Expressing the cae gene cluster in a genetically tractable host, such as Streptomyces coelicolor, can facilitate higher production yields and simplify the engineering process. researchgate.net

Cofactor and Ribosome Engineering: Recent studies have shown that strategies like cofactor engineering—enhancing the supply of essential cofactors like FAD for flavoenzymes in the pathway—and ribosome engineering can successfully activate and enhance the production of Caerulomycin A. nih.gov Applying these techniques could significantly improve the targeted production of this compound.

Key Biosynthetic ProteinsFunction in PathwayPotential Engineering Application
CaeA1 NRPS; loads picolinic acid starter unit. nih.govModify to accept different starter units, altering the "unsubstituted" pyridine (B92270) ring.
CaeA2 Hybrid PKS-NRPS; elongates with malonyl-CoA and L-cysteine. nih.govMutate domains to incorporate different extender units, creating novel derivatives.
CaeB1 Trans-acting flavoprotein; facilitates C-C bond formation and heterocyclization. nih.govOverexpress to potentially increase the rate of bipyridine core formation.
CrmH Flavin-dependent monooxygenase; catalyzes oxime formation. acs.orgCharacterize substrate flexibility to generate analogues with different C6 functionalities.
CrmK Flavoenzyme; involved in recycling shunt products back into the main pathway. rsc.orgOverexpress to improve the overall efficiency and yield of the final product.

Innovative Synthetic Routes for Complex this compound Derivatives

While natural product discovery and biosynthesis are powerful, chemical synthesis offers unparalleled control for creating complex and diverse analogues. The first total synthesis of this compound involved functionalizing a pre-formed 2,2'-bipyridine core through metalation and cross-coupling reactions. acs.org However, these classical routes can be lengthy and require pre-functionalized starting materials. researchgate.net

Future synthetic efforts are likely to focus on more efficient and innovative strategies:

C–H Functionalization: Recent advances in transition-metal-catalyzed C–H bond functionalization offer a powerful and atom-economical way to build substituted pyridines. As demonstrated in the total synthesis of Caerulomycin K, this approach can rapidly assemble a diversely functionalized pyridine ring in just a few steps from simple precursors, avoiding lengthy functional group manipulations. researchgate.net Applying these methods to this compound could drastically shorten its synthesis and enable the rapid creation of a library of derivatives.

Novel Coupling Methodologies: Developing new cross-coupling reactions, such as Negishi and Suzuki couplings tailored for pyridine systems, provides flexible and efficient ways to construct the core 2,2'-bipyridine structure. nih.govresearchgate.net

Flow Chemistry: The use of microfluidic or flow chemistry systems could enable the safe, scalable, and high-throughput synthesis of caerulomycin derivatives, facilitating medicinal chemistry optimization campaigns.

Deeper Mechanistic Elucidation of this compound's Biological Activities

While Caerulomycin A is known to possess potent immunosuppressive properties, the precise molecular mechanisms of this compound are less understood. google.com Given their structural similarity, it is plausible they share mechanisms, but this requires direct experimental validation. Future research must focus on pinpointing its cellular interactome and downstream consequences.

Research on Caerulomycin A has revealed that it exerts its biological effects primarily through the chelation of intracellular iron. nih.govresearchgate.net This leads to the inhibition of essential iron-dependent enzymes. A key future direction is to confirm if this compound acts similarly and to identify its full range of targets.

Iron Chelation: Direct experimental verification of this compound's ability to bind iron and deplete intracellular iron pools is a critical first step.

Enzyme Inhibition: A primary consequence of iron depletion is the inhibition of ribonucleotide reductase (RNR), the rate-limiting enzyme in DNA synthesis. nih.govresearchgate.net This is a well-established target for Caerulomycin A. Future studies should confirm if this compound also inhibits RNR and investigate its effects on other iron-sulfur cluster-containing enzymes involved in metabolism and DNA repair.

Target Identification Platforms: Unbiased approaches, such as chemical proteomics (e.g., using affinity-based probes) and thermal proteome profiling (TPP), could be employed to identify novel binding partners and cellular targets of this compound, potentially revealing mechanisms beyond iron chelation.

The initial interaction of this compound with its cellular target(s) triggers a cascade of downstream events that culminate in its observed biological activity. A thorough understanding of these pathways is essential for its potential therapeutic development.

Cell Cycle Analysis: Inhibition of RNR by Caerulomycin A is known to induce cell cycle arrest in the S phase. nih.gov Detailed cell cycle analysis in various cell types treated with this compound is needed to confirm this effect and understand its reversibility.

Signaling Pathway Modulation: Caerulomycin A stimulates MAPK signaling pathways and targets cell cycle control molecules like cyclin D1 and p21. nih.govresearchgate.net Investigating the impact of this compound on these and other critical signaling networks (e.g., NF-κB, STAT) will provide a more complete picture of its mechanism.

Immunomodulatory Effects: The immunosuppressive activity of Caerulomycin A is linked to its ability to suppress T-cell and B-cell function and enhance regulatory T-cell generation. researchgate.netmedchemexpress.comnih.gov Future studies should dissect the specific effects of this compound on different immune cell subsets and cytokine profiles to understand its potential in treating autoimmune diseases. researchgate.net

Proposed Target/Effect for CaerulomycinsDescriptionPrimary Evidence From
Intracellular Iron Depletion Acts as an iron chelator, reducing cellular iron uptake and increasing its release. nih.govCaerulomycin A nih.govresearchgate.net
Ribonucleotide Reductase (RNR) Inhibition Inhibits the iron-dependent RNR enzyme, blocking DNA synthesis. nih.govCaerulomycin A nih.govresearchgate.net
S-Phase Cell Cycle Arrest Depletion of dNTPs due to RNR inhibition causes cells to arrest in the S phase. nih.govCaerulomycin A nih.gov
MAPK Pathway Stimulation Activates signaling transduction pathways involved in cell growth and differentiation. nih.govCaerulomycin A nih.govresearchgate.net
Immunosuppression Suppresses T-cell and B-cell proliferation and function. google.comnih.govCaerulomycin A google.comresearchgate.net

Identification of Novel Cellular Targets

Exploration of this compound and Analogues as Chemical Probes for Biological Systems

Beyond their therapeutic potential, small molecules with well-defined mechanisms can serve as powerful chemical probes to investigate biological processes. nih.gov The specific properties of this compound make it an attractive candidate for development into such a tool.

Future avenues include:

Probes for Iron Metabolism: Due to its potent iron-chelating ability, this compound could be modified (e.g., by attaching a fluorophore or biotin (B1667282) tag) to create probes for visualizing and studying labile iron pools within cells and organelles.

Activity-Based Probes: An activity-based probe is designed to covalently bind to the active site of a specific enzyme or class of enzymes. nih.gov If this compound is found to inhibit a particular metalloenzyme with high specificity, it could be developed into an activity-based probe to report on the functional state of that enzyme in complex biological samples.

Probes for Dissecting Bipyridine-Responsive Pathways: A library of this compound analogues with varied substituents could be used to perform structure-activity relationship studies, helping to dissect the specific cellular pathways that are modulated by the 2,2'-bipyridine scaffold.

Advanced Computational Approaches for Structure-Based Design and Target Prediction

The unique 2,2'-bipyridine scaffold of this compound makes it an excellent candidate for advanced computational studies to accelerate drug discovery and development. frontiersin.org Structure-based drug design (SBDD) and related in silico methods offer a powerful strategy to explore its therapeutic potential by designing novel analogues with improved efficacy and specificity and by identifying its biological targets. frontiersin.org

Molecular Docking and Dynamics: Molecular docking simulations can be employed to predict how this compound and its derivatives bind to the active sites of various proteins. This is crucial for identifying potential molecular targets. researchgate.net By modeling the interactions between the ligand (this compound) and a target protein at an atomic level, researchers can estimate the binding affinity and understand the key residues involved in the interaction. Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand complex, assessing the stability of the interaction over time and revealing conformational changes that may be critical for biological activity.

Pharmacophore Modeling and QSAR: Based on the structure of this compound and its known active analogues, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of chemical features necessary for biological activity. It can then be used as a 3D query to screen large compound libraries for molecules with similar properties, potentially identifying novel scaffolds or derivatives. Quantitative Structure-Activity Relationship (QSAR) studies can further establish a mathematical correlation between the chemical structures of this compound analogues and their biological activities, guiding the synthesis of more potent compounds.

These computational techniques, from molecular modeling to AI, represent a crucial future direction. nih.govfrontiersin.org They provide a cost-effective and rapid means to generate testable hypotheses, guiding the rational design of the next generation of this compound-based therapeutic agents. nih.govrjraap.com

Comparative Studies of this compound with Other Bipyridine-Containing Natural Products

This compound belongs to a larger family of natural products characterized by a 2,2'-bipyridine core. researchgate.netresearchgate.net A comparative analysis with other members of this family, particularly the collismycins, is essential for understanding structure-activity relationships and biosynthetic diversity. Caerulomycins and collismycins are two structurally similar groups of antibiotics isolated from Streptomyces species. nih.govacs.org They share a common biosynthetic paradigm, originating from a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) assembly line. nih.govnih.gov

The primary distinction between these two families lies in the substitution pattern on the bipyridine ring A, especially at the C5 position. researchgate.net Collismycins are characterized by a sulfur-containing group at this position, a feature absent in caerulomycins. researchgate.netresearchgate.net These seemingly minor structural variations can have a significant impact on their biological activity profiles, including their antibiotic and cytotoxic properties. researchgate.netacs.org

A direct comparison of this compound with related compounds for which syntheses have been developed, such as Caerulomycin A, Collismycin A, and Collismycin C, provides valuable insights. acs.orggoogle.com

CompoundKey Structural FeaturesShared CoreReported Biological Activities
This compound4-methoxy, 6-formyl substituted bipyridine. Lacks the C5 substituent and C6 aldoxime of other family members.2,2'-BipyridineServes as a key synthetic intermediate for other caerulomycins and collismycins. acs.org
Caerulomycin AContains a 4-methoxy group and a 6-(E)-aldoxime. cdnsciencepub.com2,2'-BipyridineAntibiotic, immunosuppressive, and anti-asthma properties. researchgate.net
Collismycin A (SF2738 B)Features a 4-methoxy group, a 6-aldoxime, and a distinctive 5-methylthio (-SCH3) group. researchgate.netgoogle.com2,2'-BipyridineWeak antibacterial activity, cytotoxic, and anti-inflammatory potential. researchgate.netgoogle.com
Collismycin CDistinguished by a 5-methylsulfinyl (-SOCH3) group, along with 4-methoxy and 6-aldoxime groups.2,2'-BipyridineReported neuroprotective effects. google.com

Future comparative studies should focus on a broader range of biological assays to create a comprehensive structure-activity relationship map for the bipyridine family. Understanding how the substituents at the C4, C5, and C6 positions modulate target specificity and potency is a key research avenue.

Investigations into Resistance Mechanisms (if applicable, focusing on molecular basis)

While this compound and its relatives have demonstrated various biological activities, a critical area for future research is the investigation of potential resistance mechanisms. Currently, there is a notable lack of studies specifically addressing how target organisms might develop resistance to caerulomycins. Understanding these mechanisms at a molecular level is vital before any therapeutic development can proceed.

Based on the general principles of antibiotic resistance, several plausible mechanisms could be hypothesized for this compound:

Target Modification: If this compound acts by binding to a specific enzyme or protein, mutations in the gene encoding that target could alter its structure. mdpi.com This change could reduce the binding affinity of the compound, rendering it ineffective. Identifying the specific target(s) of this compound is a prerequisite for investigating this mechanism.

Enzymatic Inactivation: Organisms could evolve enzymes capable of modifying or degrading this compound. Given its structure, reactions such as demethylation of the methoxy (B1213986) group, oxidation or reduction of the formyl group, or cleavage of the bipyridine ring could inactivate the molecule. mdpi.com The producing organism, Streptomyces caeruleus, likely possesses self-resistance genes that could provide clues to such inactivation pathways. rsc.org

Efflux Pumps: A common resistance strategy involves actively pumping the antibiotic out of the cell before it can reach its target. mdpi.com Overexpression of broad-spectrum or specific efflux pumps could confer resistance to this compound.

Target Bypass or Protection: Resistance could arise from mutations that allow the cell to bypass the inhibited metabolic pathway. Since the bipyridine core is a known metal chelator, which is linked to its bioactivity, resistance could also involve alterations in metal ion homeostasis to counteract the compound's chelating effects. cdnsciencepub.com

Future research should aim to generate this compound-resistant strains of relevant bacteria or cell lines. Subsequent whole-genome sequencing and comparative transcriptomics or proteomics of these resistant strains against their susceptible counterparts could reveal the specific genes and pathways involved in resistance. nih.gov Such studies are fundamental for predicting the long-term viability of any bipyridine-based antibiotic and for developing strategies to circumvent resistance.

Q & A

Q. What are the established synthetic routes for Caerulomycin E, and how do they address regioselectivity in pyridine core formation?

this compound is synthesized via strategies involving selective functionalization of pyridine derivatives. Key methods include:

  • 2,2'-Bipyridine Core Construction : Formation via cyclization or coupling reactions, such as the use of 2-pyridyl-substituted intermediates (e.g., 4H-pyran-4-one derivatives) to achieve regioselective bond formation .
  • Oxime Introduction : Late-stage oxidation of amines using flavin-dependent monooxygenases (e.g., CrmH in related compounds) or chemical oxidants like selenium(IV) oxide .
  • Challenges : Competing side reactions (e.g., over-oxidation) require careful optimization of reaction conditions (temperature, catalyst loading) .

Q. How is the structural identity of this compound confirmed in synthetic or natural samples?

Structural characterization relies on:

  • Spectroscopic Techniques : NMR (¹H, ¹³C, 2D-COSY/HMBC) to resolve bipyridine and oxime moieties; mass spectrometry (HRMS) for molecular formula confirmation .
  • X-ray Crystallography : Used to resolve stereochemistry in crystalline derivatives or analogs .
  • Comparative Analysis : Cross-referencing with literature data (e.g., optical rotation, UV-Vis spectra) from natural isolates .

Q. What analytical methods are critical for assessing the purity of this compound in experimental workflows?

  • HPLC/UPLC : Reverse-phase chromatography with UV detection (λ = 260–280 nm for bipyridine absorption) .
  • TLC Monitoring : Silica gel plates with fluorescent indicators; elution systems like CH₂Cl₂/MeOH (9:1) .
  • Mass Spectrometry : LC-MS to detect trace impurities or degradation products .

Advanced Research Questions

Q. How can biosynthetic gene clusters (BGCs) for this compound be identified and manipulated to enhance production?

  • Genome Mining : Use antiSMASH or PRISM to locate BGCs in actinomycetes (e.g., Actinoalloteichus spp.). Key genes include crmH (oxime-forming monooxygenase) and crmG (ω-transaminase) .
  • Heterologous Expression : Clone BGCs into Streptomyces hosts (e.g., S. coelicolor) with optimized promoters (e.g., ermEp) .
  • CRISPR-Cas9 Editing : Knock out regulatory genes (e.g., crmR) to derepress biosynthesis .

Q. What enzymatic mechanisms underpin the post-translational oxime formation in this compound biosynthesis?

  • CrmH Monooxygenase : A two-component flavin-dependent enzyme oxidizes a primary amine to an oxime via a proposed hydroxylamine intermediate .
  • Cofactor Dependence : NADPH and FAD are required for redox cycling; kinetic studies show a kcat of 2.1 min⁻¹ for CrmH .
  • Substrate Channeling : Structural studies of CrmH reveal a flexible active-site roof that accommodates conformational changes during catalysis .

Q. How can by-product inhibition in this compound biosynthesis be mitigated, particularly in transaminase-catalyzed steps?

  • Enzyme Engineering : Rational design of ω-transaminase CrmG (e.g., mutations at residue D146) to reduce affinity for inhibitory ketone by-products .
  • Cofactor Recycling : Couple reactions with glutamate dehydrogenase to regenerate PLP and shift equilibrium toward amination .
  • Fermentation Optimization : Use resin-based in-situ product removal (ISPR) to sequester inhibitory metabolites .

Q. What strategies improve regioselectivity in C–H functionalization during this compound derivatization?

  • Radical-Mediated Functionalization : Minisci reactions with Fe(II)/H2O2 to selectively alkylate electron-deficient pyridine positions .
  • Directing Groups : Install temporary groups (e.g., amides) to steer palladium-catalyzed C–H activation .
  • Computational Modeling : DFT studies predict reactivity of pyridine C–H bonds, guiding catalyst design (e.g., Pd(II) complexes with N,N’-bidentate ligands) .

Q. How does substrate recycling by flavoenzymes like CrmK enhance this compound yield?

  • CrmK Mechanism : This flavoenzyme recycles a ketone intermediate back into the biosynthetic pathway via NADPH-dependent reduction, reducing carbon loss .
  • Fermentation Impact : Overexpression of crmK in Actinoalloteichus spp. increases titers by 40% in optimized media .

Methodological Considerations

Q. What experimental designs address contradictions in reported bioactivity data for this compound analogs?

Q. How can fermentation parameters be optimized for scalable this compound production?

  • Carbon/Nitrogen Sources : Test soy flour or glycerol as cost-effective alternatives to glucose; monitor pH shifts .
  • Oxygenation : Maintain dissolved O2 >30% using baffled flasks or bioreactors to support aerobic metabolism .
  • Precursor Feeding : Supplement with 4-methoxy-2,2'-bipyridine derivatives to bypass rate-limiting biosynthetic steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.